molecular formula C9H13N3O B2516814 (2E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one CAS No. 1006486-14-1

(2E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one

Cat. No.: B2516814
CAS No.: 1006486-14-1
M. Wt: 179.223
InChI Key: YCDSXHCGHXKDJR-AATRIKPKSA-N
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Description

(2E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one is an organic compound characterized by its unique structure, which includes a dimethylamino group, a pyrazole ring, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one typically involves the condensation of 1-methyl-1H-pyrazole-3-carbaldehyde with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

1-methyl-1H-pyrazole-3-carbaldehyde+dimethylamineNaOH, refluxThis compound\text{1-methyl-1H-pyrazole-3-carbaldehyde} + \text{dimethylamine} \xrightarrow{\text{NaOH, reflux}} \text{this compound} 1-methyl-1H-pyrazole-3-carbaldehyde+dimethylamineNaOH, reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme catalysis. Its structural features make it a valuable tool for understanding biochemical pathways.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific biological pathways, such as those involved in inflammation or cancer.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(dimethylamino)-1-phenylprop-2-en-1-one: Similar structure but with a phenyl group instead of a pyrazole ring.

    (2E)-3-(dimethylamino)-1-(2-methyl-1H-pyrazol-3-yl)prop-2-en-1-one: Similar structure with a methyl group at a different position on the pyrazole ring.

Uniqueness

(2E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one is unique due to the presence of the 1-methyl-1H-pyrazol-3-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(1-methylpyrazol-3-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-11(2)6-5-9(13)8-4-7-12(3)10-8/h4-7H,1-3H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDSXHCGHXKDJR-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)C=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC(=N1)C(=O)/C=C/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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